molecular formula C9H16ClNO2 B1662411 Aceclidine hydrochloride CAS No. 6109-70-2

Aceclidine hydrochloride

Cat. No.: B1662411
CAS No.: 6109-70-2
M. Wt: 205.68 g/mol
InChI Key: LWWSARSTZGNKGV-UHFFFAOYSA-N
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Description

Aceclidine Hydrochloride is a parasympathomimetic miotic agent primarily used in the treatment of narrow-angle glaucoma. It acts as a muscarinic acetylcholine receptor agonist, which helps decrease intraocular pressure .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Aceclidine hydrochloride plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various physiological responses. This compound binds to these receptors, mimicking the action of acetylcholine, and activates the downstream signaling pathways. This interaction leads to the contraction of the iris sphincter muscle, resulting in miosis (pupil constriction) .

Cellular Effects

This compound influences various cellular processes, particularly in ocular tissues. It affects cell signaling pathways by activating mAChRs, which in turn modulate intracellular calcium levels and other second messengers. This activation can lead to changes in gene expression and cellular metabolism. In ocular cells, this compound reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to mAChRs. This binding triggers a conformational change in the receptor, activating the associated G proteins. The activated G proteins then modulate various downstream effectors, such as phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels, resulting in muscle contraction and other physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to receptor desensitization. In vitro studies have shown that this compound can maintain its activity for several hours, but long-term effects may include receptor downregulation and reduced responsiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it effectively reduces intraocular pressure without significant adverse effects. At higher doses, this compound can cause systemic side effects such as increased salivation and bradycardia. Toxic effects may also be observed at very high doses, including severe cardiovascular and respiratory depression .

Metabolic Pathways

This compound is metabolized primarily through deacetylation. The resulting metabolites are further processed by various enzymes, including cytochrome P450 enzymes. These metabolic pathways ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in ocular tissues, where it exerts its therapeutic effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and at the plasma membrane, where mAChRs are located. Its activity is influenced by its ability to reach these receptors and bind to them effectively. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aceclidine Hydrochloride can be synthesized through the acetylation of quinuclidine. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aceclidine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aceclidine Hydrochloride is unique due to its specific structure, which allows it to effectively reduce intraocular pressure with minimal side effects compared to other similar compounds .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSARSTZGNKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976587
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6109-70-2
Record name 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6109-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceclidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidin-3-yl acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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